

Application Notes and Protocols: (-)-Citronellal Based Nanoemulsions for Antifungal Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Citronellal

Cat. No.: B106795

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This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of the antifungal activity of **(-)-Citronellal** based nanoemulsions. **(-)-Citronellal**, a major component of citronella oil, has demonstrated significant antifungal properties.[1] Formulating it into a nanoemulsion can enhance its stability, water dispersibility, and bioavailability, thereby improving its efficacy as an antifungal agent.[2] [3]

Introduction

(-)-Citronellal is a monoterpenoid aldehyde known for its insect-repellent and antimicrobial properties. Its potential as an antifungal agent is of significant interest for applications in agriculture, food preservation, and medicine. Nanoemulsions are colloidal dispersions of oil and water stabilized by a surfactant, with droplet sizes typically in the range of 20-500 nm.[4] The small droplet size provides a large surface area, which can improve the interaction of the active compound with fungal cells.[3] This document outlines the necessary steps to prepare and validate the efficacy of **(-)-Citronellal** nanoemulsions.

Data Presentation

Formulation Parameters for Citronella Oil-Based Nanoemulsions

The following table summarizes optimal formulation parameters derived from studies on citronella oil nanoemulsions, which can serve as a starting point for formulating **(-)-Citronellal** nanoemulsions.

Parameter	Optimized Value/Range	Reference(s)
Oil Concentration (% w/w)	5%	[2]
Surfactant Type	Castor oil polyoxyethylene ether EL-40 (HLB 13.5)	[2]
Tween 80 and Span 80 mixture (HLB 14)	[3]	
Surfactant Concentration (% w/w)	6%	[2]
Aqueous Phase	Deionized Water	[2]
Emulsification Method	High-Speed Shearing or Ultrasonication	[2][3]
Emulsification Time (min)	3	[2]

Physicochemical Characterization of Citronella Oil Nanoemulsions

This table presents typical physicochemical properties of optimized citronella oil nanoemulsions.

Parameter	Typical Value	Reference(s)
Droplet Size (nm)	60 - 130	[3][5]
Polydispersity Index (PDI)	0.127 - 0.135	[5][6]
Zeta Potential (mV)	-12.6	[5]
Entrapment Efficiency (%)	95.5 ± 4.775	[7]

Antifungal Activity of Citronellal and Citronella Oil Nanoemulsions

The following table summarizes the antifungal efficacy of citronellal and citronella oil nanoemulsions against various fungal species.

Fungal Species	Active Compound	Metric	Value	Reference(s)
Penicillium digitatum	Citronellal	MIC	1.36 mg/mL	[8]
MFC	2.72 mg/mL	[8]		
Trichophyton rubrum	Citronellal	MIC	4 - 512 µg/mL	[9]
MFC	4 - 512 µg/mL	[9]		
Candida albicans	Citronellal	MIC	128 µg/mL	[10]
MFC	128 µg/mL	[10]		
Candida albicans	Citronella Oil Nanoemulsion	MIC	125 µg/mL	[5]
Zone of Inhibition (0.2%)	25.6 ± 1.4 mm	[7]		
Aspergillus niger	Citronella Oil	MIC	0.125% (v/v)	[11]

Experimental Protocols

Preparation of (-)-Citronellal Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-energy emulsification method.

Materials:

- **(-)-Citronellal** (as the oil phase)

- Surfactant (e.g., Tween 80, Span 80, EL-40)
- Deionized water (as the aqueous phase)
- High-speed homogenizer or probe sonicator

Procedure:

- Preparation of the Oil Phase: Weigh the desired amount of **(-)-Citronellal**.
- Preparation of the Aqueous Phase: In a separate beaker, weigh the required amounts of surfactant and deionized water.
- Mixing: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.
- Emulsification:
 - High-Speed Homogenization: Subject the mixture to high-speed shearing for a specified duration (e.g., 3 minutes).[\[2\]](#)
 - Ultrasonication: Alternatively, use a probe sonicator to emulsify the mixture.[\[3\]](#) The sonication parameters (amplitude and time) should be optimized.
- Characterization: Analyze the resulting nanoemulsion for droplet size, PDI, and zeta potential.

Characterization of the Nanoemulsion

3.2.1. Droplet Size and Polydispersity Index (PDI) Analysis

- Dilute the nanoemulsion sample with deionized water to obtain an appropriate scattering intensity.[\[4\]](#)
- Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano ZS90).[\[4\]](#)
- Record the average droplet size and PDI values.

3.2.2. Zeta Potential Measurement

- Dilute the nanoemulsion sample with deionized water.
- Measure the zeta potential using an electrophoretic light scattering instrument.
- The zeta potential indicates the surface charge of the droplets and is a predictor of the nanoemulsion's stability.

Determination of Antifungal Activity

3.3.1. Minimum Inhibitory Concentration (MIC) Assay

- Prepare a serial dilution of the **(-)-Citronellal** nanoemulsion in a suitable broth medium (e.g., Sabouraud Dextrose Broth for fungi).
- Inoculate each dilution with a standardized fungal suspension.
- Incubate the samples under appropriate conditions for the specific fungus.
- The MIC is the lowest concentration of the nanoemulsion that visibly inhibits fungal growth.
[8][10]

3.3.2. Minimum Fungicidal Concentration (MFC) Assay

- Take an aliquot from the wells of the MIC assay that show no visible growth.
- Spread the aliquot onto an agar plate (e.g., Sabouraud Dextrose Agar).
- Incubate the plates.
- The MFC is the lowest concentration that results in no fungal growth on the agar plate.[8][10]

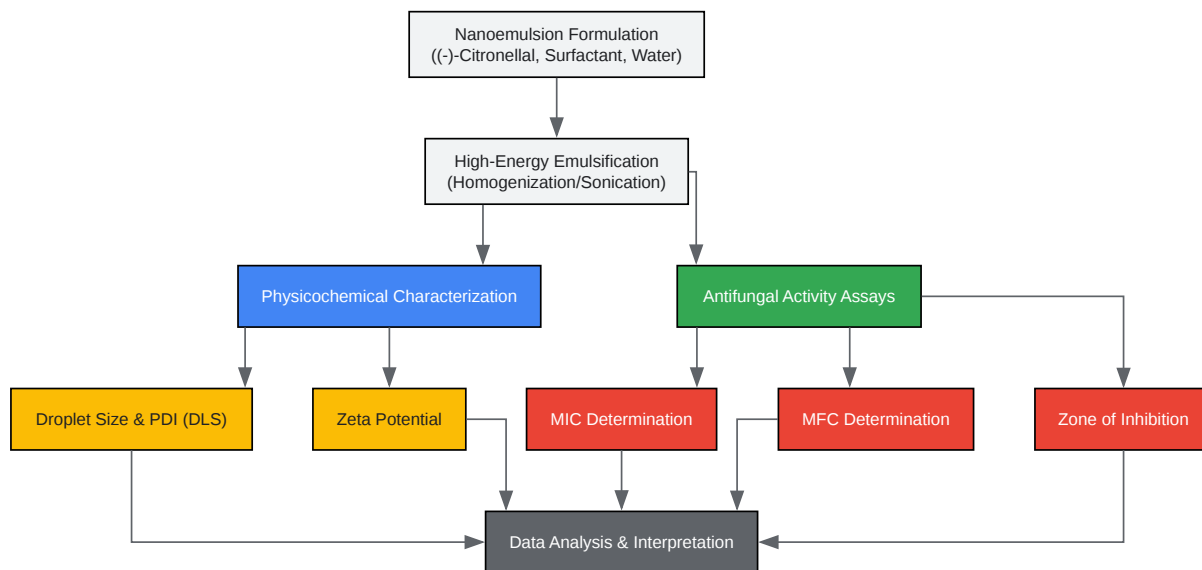
3.3.3. Agar Well Diffusion Assay

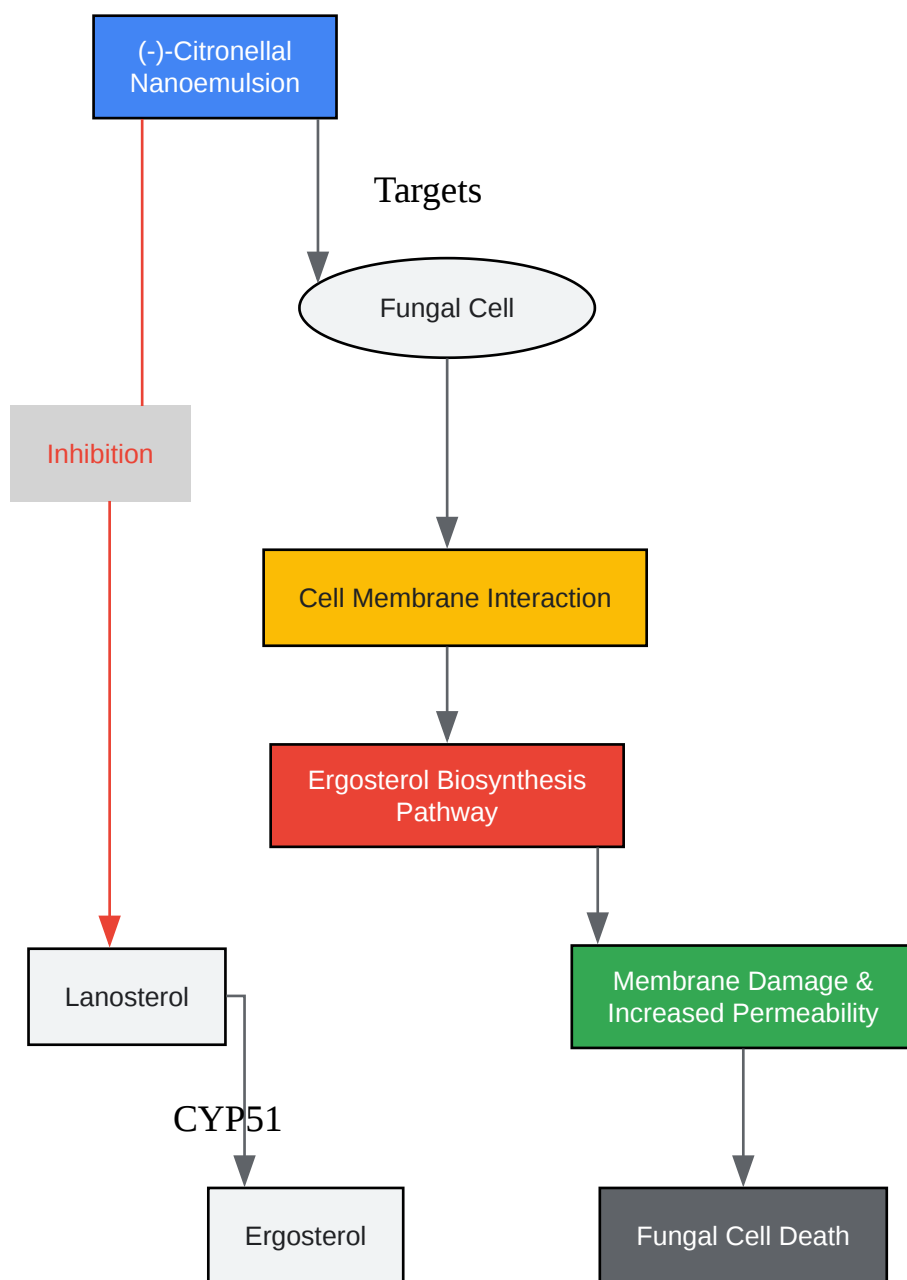
- Prepare an agar plate uniformly inoculated with the target fungus.
- Create wells in the agar using a sterile cork borer.

- Add a specific volume of the **(-)-Citronellal** nanoemulsion to each well.
- Incubate the plate.
- Measure the diameter of the zone of inhibition around each well.[\[12\]](#)

Visualizations

Experimental Workflow





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